Loperamide

Beschreibung

This compound is an anti-diarrheal agent that is available as an over-the-counter product for treating diarrhea. The drug was first synthesized in 1969 and used medically in 1976. It is a highly lipophilic synthetic phenylpiperidine opioid that works by binding to mu-opioid receptors on intestinal muscles to decrease intestinal motility and electrolyte loss. This compound has a chemical structure that is similar to diphenoxylate and haloperidol; however, this compound works on mu (μ)-opioid receptors to mediate its pharmacological actions.

This compound is an Opioid Agonist. The mechanism of action of this compound is as an Opioid Agonist.

This compound is synthetic opioid that primarily affects opiate receptors in the intestine and is used to treat diarrhea. This compound has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.

This compound is a synthetic agent chemically related to the opiates with anti-diarrheal properties. this compound decreases gastro-intestinal motility by effects on the circular and longitudinal muscles of the intestine. Part of its anti-diarrheal effect may be due to a reduction of gastro-intestinal secretion produced by opioid receptor binding in the intestinal mucosa. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for diarrhea and has 12 investigational indications.

One of the long-acting synthetic ANTIDIARRHEALS; it is not significantly absorbed from the gut, and has no effect on the adrenergic system or central nervous system, but may antagonize histamine and interfere with acetylcholine release locally.

See also: Fentanyl (related); Remifentanil (related); this compound Hydrochloride (active moiety of).

Structure

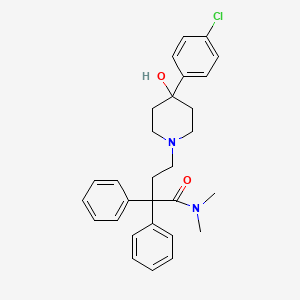

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOIQAHITMMDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34552-83-5 (mono-hydrochloride) | |

| Record name | Loperamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045165 | |

| Record name | Loperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Loperamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53179-11-6 | |

| Record name | Loperamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53179-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loperamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Loperamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X9OC3H4II | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Loperamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Loperamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220-228 | |

| Record name | Loperamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Loperamide's Interaction with P-glycoprotein and the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide, a potent µ-opioid receptor agonist, is primarily utilized for its peripheral effects in the treatment of diarrhea. Its access to the central nervous system (CNS) is severely restricted under normal physiological conditions, preventing opioid-related central effects such as analgesia and respiratory depression. This restriction is predominantly mediated by the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), an efflux pump highly expressed at the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the intricate relationship between this compound and P-gp at the BBB. It summarizes key quantitative data, details common experimental protocols used to investigate this interaction, and presents visual representations of the underlying mechanisms and experimental workflows.

Introduction

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] A key component of this barrier is the expression of efflux transporters, such as P-glycoprotein (P-gp), which actively extrude a wide variety of xenobiotics from the brain back into the bloodstream.[3][4]

This compound serves as a classic probe substrate for studying P-gp function due to its distinct pharmacokinetic and pharmacodynamic profile.[5] While it is a potent opioid agonist, its clinical utility as an anti-diarrheal agent relies on its exclusion from the CNS by P-gp. Inhibition of P-gp can lead to a significant increase in this compound's brain penetration, resulting in centrally mediated opioid effects. Understanding this interaction is crucial for predicting and avoiding potential drug-drug interactions, for designing CNS-penetrant or non-penetrant drugs, and for utilizing this compound as a tool in preclinical drug development.

Quantitative Data on this compound and P-glycoprotein Interaction

The interaction between this compound and P-glycoprotein, as well as the effects of various inhibitors, have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Inhibition of P-glycoprotein Mediated this compound Transport

| P-gp Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |

| Cyclosporine A | MDCK-MDR1 | Bidirectional Transport | 0.78 ± 0.04 | |

| Cyclosporine A | Rat Brain Endothelial Cells | - | 7.1 ± 0.6 |

Table 2: In Vivo Effects of P-glycoprotein Inhibitors on this compound Brain Penetration in Rodents

| P-gp Inhibitor | Animal Model | This compound Dose | Inhibitor Dose | Fold Increase in Brain this compound Concentration | Reference |

| Tariquidar | Rat | 0.5 mg/kg i.v. | 1.0 mg/kg i.v. | 2.3 | |

| Elacridar | Rat | 0.5 mg/kg i.v. | 1.0 mg/kg i.v. | 3.5 | |

| Tariquidar + Elacridar | Rat | 0.5 mg/kg i.v. | 0.5 mg/kg each i.v. | 5.8 | |

| Verapamil | Rat | 0.475 mg/kg/min infusion | - | 5 |

Table 3: this compound Transport Kinetics

| Parameter | Cell Line/System | Value | Reference |

| Apparent Km (ATP hydrolysis) | P-glycoprotein | 1.6 ± 0.4 µM | |

| Vmax (ATP hydrolysis) | P-glycoprotein | 963 ± 44 nmol min-1 mg-1 | |

| Ki (self-inhibition) | P-glycoprotein | 108 ± 27 µM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and P-gp interaction.

In Vitro P-gp Inhibition Assessment: Bidirectional Transport Assay

This assay is considered the gold standard for identifying P-gp substrates and inhibitors. It utilizes a polarized monolayer of cells overexpressing P-gp, such as Caco-2 or MDCK-MDR1 cells, cultured on a semi-permeable membrane in a Transwell™ system.

Protocol:

-

Cell Culture: Seed Caco-2 or MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2 and 4-5 days for MDCK-MDR1).

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Bidirectional Transport:

-

Apical to Basolateral (A-B) Transport: Add this compound (the P-gp substrate) to the apical (donor) compartment.

-

Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) compartment.

-

-

Inhibitor Addition: To assess P-gp inhibition, a known or test inhibitor is added to both the apical and basolateral compartments.

-

Sampling: At predetermined time points, collect samples from the receiver compartment.

-

Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

The efflux ratio (ER) is calculated as: ER = P_app(B-A) / P_app(A-B).

-

An efflux ratio greater than 2 is indicative of active efflux. A significant reduction in the efflux ratio in the presence of an inhibitor confirms that the test compound is a P-gp inhibitor.

-

In Vivo Assessment of P-gp Inhibition in Rodents

This in vivo protocol evaluates the effect of a P-gp inhibitor on the brain penetration of this compound in animal models such as mice or rats.

Protocol:

-

Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

-

Drug Administration:

-

Treatment Group: Administer the test P-gp inhibitor at a predetermined dose and route. The timing of inhibitor administration relative to this compound will depend on the pharmacokinetic properties of the inhibitor.

-

Control Group: Administer the vehicle used for the inhibitor.

-

Administer this compound solution, typically via intravenous injection.

-

-

Sample Collection:

-

At a specified time point after this compound administration, collect blood samples (e.g., via cardiac puncture) into heparinized tubes.

-

Perfuse the animals with saline to remove blood from the brain.

-

Harvest the brain tissue.

-

-

Sample Processing:

-

Centrifuge the blood to obtain plasma.

-

Homogenize the brain tissue.

-

-

Quantification:

-

Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and brain homogenate.

-

Quantify the concentration of this compound in the plasma and brain homogenate samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio (B/P ratio).

-

A statistically significant increase in the B/P ratio in the inhibitor-treated group compared to the control group indicates P-gp inhibition at the BBB.

-

In Vivo Brain Microdialysis

Microdialysis is a minimally invasive technique used to measure the unbound concentration of a substance in the extracellular fluid of a specific tissue, such as the brain, in awake and freely moving animals.

Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum or cortex) of the animal. A second probe can be implanted in a blood vessel (e.g., jugular vein) for simultaneous blood sampling.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the probe with a physiological solution (perfusate) at a slow, constant flow rate.

-

Drug Administration: Administer this compound and the P-gp inhibitor.

-

Dialysate Collection: Collect the dialysate, which contains substances that have diffused from the extracellular fluid across the probe's semipermeable membrane, at regular intervals.

-

Quantification: Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

-

Data Analysis: The concentration in the dialysate reflects the unbound concentration in the brain's extracellular fluid, providing a direct measure of BBB penetration.

Visualizations

Signaling Pathways and Mechanisms

Caption: this compound efflux by P-gp at the BBB and the effect of inhibitors.

Experimental Workflows

Caption: Workflow for an in vitro bidirectional transport assay.

Caption: Workflow for an in vivo P-gp inhibition study in rodents.

Conclusion

The interaction between this compound and P-glycoprotein at the blood-brain barrier is a well-established and highly valuable model in pharmacology and drug development. The data clearly demonstrate that P-gp is a primary determinant of this compound's peripheral restriction. The experimental protocols outlined provide robust methods for assessing the P-gp liability of new chemical entities. The significant increase in this compound's CNS penetration upon P-gp inhibition underscores the critical importance of evaluating potential drug-drug interactions involving this transporter. This comprehensive understanding allows researchers to leverage this compound as a tool and to better predict and design drugs with desired CNS effects.

References

The Discovery and Development of Loperamide: A Peripherally Acting Opioid for Diarrhea

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical overview of the history, discovery, and mechanism of action of Loperamide, a widely used anti-diarrheal agent. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological journey of this significant therapeutic compound.

Executive Summary

This compound, first synthesized in 1969 by Paul Janssen at Janssen Pharmaceutica, represents a landmark in the development of peripherally acting opioids.[1] Its discovery was a pivotal moment in creating a potent anti-diarrheal agent devoid of the central nervous system effects associated with traditional opioids. This was achieved through the strategic molecular design that limits its ability to cross the blood-brain barrier. This whitepaper will detail the key milestones in this compound's history, its intricate mechanism of action at the µ-opioid receptors in the gut, the pivotal preclinical and clinical studies that established its efficacy and safety, and the experimental methodologies that were instrumental in its characterization.

A Historical Perspective: From Synthesis to Global Use

The journey of this compound began at Janssen Pharmaceutica in Beerse, Belgium, with its first synthesis in 1969 by Dr. Paul Janssen and his team.[1] The compound was initially identified by the research code R-18553.[1] The primary goal was to develop an opioid derivative with potent anti-diarrheal activity but without the undesirable central opioid effects such as euphoria, analgesia, and respiratory depression.

The first clinical reports on this compound emerged in 1973, and it was introduced for medical use in 1976.[1][2] In December 1976, it received approval from the U.S. Food and Drug Administration (FDA). Initially a prescription medication, its favorable safety profile eventually led to its availability as an over-the-counter (OTC) drug in many countries, solidifying its position as a first-line treatment for various forms of diarrhea.

Mechanism of Action: A Peripherally Restricted µ-Opioid Agonist

This compound's therapeutic effect is primarily mediated by its agonist activity at the µ-opioid receptors located in the myenteric plexus of the large intestine. Unlike other opioids, this compound's chemical structure hinders its passage across the blood-brain barrier at therapeutic doses, thus confining its action to the periphery.

Signaling Pathway

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR) of the Gi/o family, by this compound initiates a downstream signaling cascade:

-

G-protein Activation: this compound binding induces a conformational change in the µ-opioid receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

-

Reduced Neurotransmitter Release: The decrease in cAMP levels leads to a reduction in the release of excitatory neurotransmitters, most notably acetylcholine and prostaglandins, from the enteric neurons.

-

Physiological Consequences: The diminished release of these neurotransmitters results in:

-

Decreased Peristalsis: A reduction in the propulsive contractions of the intestinal smooth muscle.

-

Increased Intestinal Transit Time: The slowed movement of intestinal contents allows for greater absorption of water and electrolytes.

-

Increased Anal Sphincter Tone: This helps in reducing fecal incontinence and urgency.

-

The following diagram illustrates the signaling pathway of this compound at the enteric neuron:

Caption: this compound's signaling pathway in an enteric neuron.

Preclinical Evaluation: Establishing the Pharmacological Profile

The preclinical assessment of this compound was crucial in demonstrating its potent anti-diarrheal effects and its lack of central opioid activity. A variety of in vitro and in vivo models were employed.

In Vitro Studies

4.1.1. Receptor Binding Assays

These assays were fundamental in determining the affinity of this compound for opioid receptors.

-

Objective: To quantify the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes were prepared from cell lines (e.g., Chinese Hamster Ovary - CHO cells) stably expressing the human µ, δ, or κ opioid receptor.

-

Competitive Binding: The membranes were incubated with a specific radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of unlabeled this compound.

-

Separation and Quantification: The bound and free radioligand were separated by rapid filtration, and the radioactivity of the filter-bound membranes was measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram illustrates the workflow of a radioligand binding assay:

Caption: Workflow for a radioligand competition binding assay.

4.1.2. Functional Assays

-

[³⁵S]GTPγS Binding Assay: This assay measured the functional activation of G-proteins following receptor agonism. This compound was shown to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, confirming its agonist activity.

-

cAMP Accumulation Assay: This assay demonstrated the functional consequence of Gi/o protein activation. This compound was found to inhibit forskolin-stimulated cAMP production in cells expressing the µ-opioid receptor.

In Vivo Studies

4.2.1. Castor Oil-Induced Diarrhea Model in Rats

This was a key model for assessing the anti-diarrheal efficacy of this compound.

-

Objective: To evaluate the ability of this compound to inhibit diarrhea induced by castor oil.

-

Methodology:

-

Animal Model: Wistar rats were used.

-

Induction of Diarrhea: Diarrhea was induced by the oral administration of castor oil.

-

Treatment: this compound was administered orally prior to the castor oil challenge.

-

Parameters Measured: The primary endpoints were the onset of diarrhea, the number of diarrheic episodes, and the weight of the diarrheic feces over a specified time period.

-

4.2.2. Intestinal Transit Models

These models assessed the effect of this compound on gastrointestinal motility.

-

Objective: To measure the effect of this compound on the transit time of a non-absorbable marker through the gastrointestinal tract.

-

Methodology:

-

Animal Model: Mice or rats were used.

-

Marker Administration: A charcoal meal or other colored marker was administered orally.

-

Treatment: this compound was administered prior to the marker.

-

Measurement: After a set time, the animals were euthanized, and the distance traveled by the marker through the small intestine was measured as a percentage of the total length of the small intestine.

-

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and early clinical studies of this compound.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) |

| µ (mu) | 3 |

| δ (delta) | 48 |

| κ (kappa) | 1156 |

Table 2: In Vitro Functional Potency of this compound at the µ-Opioid Receptor

| Assay | Parameter | Value (nM) |

| [³⁵S]GTPγS Binding | EC50 | 56 |

| cAMP Accumulation | IC50 | 25 |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Bioavailability | < 1% |

| Protein Binding | ~95% |

| Half-life | 7-19 hours |

| Metabolism | Extensive first-pass metabolism via CYP2C8 and CYP3A4 |

| Excretion | Primarily in feces |

Clinical Development: Confirmation of Efficacy and Safety

The clinical development of this compound involved numerous double-blind, placebo-controlled trials that confirmed its efficacy in treating various types of diarrhea.

Early Clinical Trials

Early trials focused on establishing the effective dose and demonstrating superiority over placebo in patients with acute and chronic diarrhea. These studies consistently showed that this compound significantly reduced stool frequency, improved stool consistency, and was well-tolerated.

Comparative Studies

Later studies compared this compound to other anti-diarrheal agents, such as diphenoxylate. These trials generally demonstrated that this compound had a more potent and longer-lasting effect at lower doses.

Conclusion

The discovery and development of this compound is a compelling example of rational drug design. By modifying the structure of an opioid molecule, scientists at Janssen Pharmaceutica successfully created a peripherally restricted µ-opioid receptor agonist with potent anti-diarrheal activity and a favorable safety profile. The comprehensive preclinical and clinical evaluation of this compound not only established its therapeutic utility but also deepened our understanding of the role of opioid receptors in the gastrointestinal tract. This compound remains an essential medicine and a testament to the power of targeted drug development.

References

Loperamide's Impact on Ion Channel Function In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide, a widely used over-the-counter antidiarrheal medication, primarily exerts its therapeutic effect through agonism of the μ-opioid receptors in the myenteric plexus, leading to decreased intestinal motility. However, a growing body of in vitro research has revealed that this compound also significantly interacts with a variety of ion channels, often at concentrations relevant to supratherapeutic use or overdose scenarios. These off-target effects, particularly on cardiac ion channels, are of significant interest in the fields of drug safety, toxicology, and pharmacology. This technical guide provides a comprehensive overview of the in vitro effects of this compound on various ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) and other quantitative effects of this compound on various ion channels as determined by in vitro electrophysiological studies. These values can vary based on experimental conditions such as temperature, holding potential, and the specific expression system used.

Table 1: this compound's Effect on Cardiac Potassium Channels

| Ion Channel | Current | Cell Line | Temperature | Holding Potential (mV) | IC50 | Other Effects | Reference(s) |

| hERG (KCNH2) | IKr | HEK293 | 37°C | - | < 90 nM | Use- and voltage-dependent block.[1] | [1] |

| hERG (KCNH2) | IKr | HEK293 | Physiological Temperature | - | 33 nM | High-affinity inhibition.[2] | [2] |

| hERG (KCNH2) | IKr | HEK293 | Room Temperature | - | 89 nM | High-affinity inhibition.[2] | |

| hERG (KCNH2) | IKr | CHO | - | - | ~40 nM | Reduced steady and tail currents; shifted activation to more negative potentials. | |

| hERG (KCNH2) | IKr | HEK293 | - | - | 390 nM | - | |

| KCNQ1/KCNE1 (KvLQT1/minK) | IKs | - | - | - | Weakly active | 17% inhibition at 1 µM; 65% inhibition at 10 µM. |

Table 2: this compound's Effect on Cardiac Sodium Channels

| Ion Channel | Current | Cell Line | Temperature | Holding Potential (mV) | IC50 | Reference(s) |

| Nav1.5 | INa | HEK293 | - | -90 | 297 nM | |

| Nav1.5 | INa | HEK293 | - | -70 | 239 nM | |

| Nav1.5 | INa | - | - | - | 526 nM |

Table 3: this compound's Effect on Calcium Channels

| Ion Channel | Current | Cell Line/Tissue | IC50 | Other Effects | Reference(s) |

| Cav1.2 | ICa | - | 4.091 µM | - | |

| High-Voltage Activated (HVA) Ca2+ Channels | IBa | Cultured mouse hippocampal pyramidal neurons | 2.5 ± 0.4 µM | Broad-spectrum blocker. | |

| High-Voltage Activated (HVA) Ca2+ Channels | [Ca2+]i | Cultured rat hippocampal neurons | 0.9 ± 0.2 µM | Blocked rises in intracellular calcium. |

Table 4: this compound's Effect on Other Ion Channels

| Ion Channel | Cell Line/Tissue | IC50 | Other Effects | Reference(s) |

| BK (Large-conductance Ca2+-activated K+) | - | ~1 µM (for open channels) | State-dependent pore blocker. | |

| Intestinal Epithelial K+ Channels | HT-29/B6 colon epithelial cells | - | Inhibition of basolateral K+ conductance. | |

| GIRK (G protein-coupled inwardly-rectifying K+) | - | No quantitative data available | This compound's primary antidiarrheal effect is mediated by μ-opioid receptors which can couple to GIRK channels. | |

| TRP (Transient Receptor Potential) Channels | - | No quantitative data available | - |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Characterization

This protocol provides a generalized methodology for assessing the effect of this compound on voltage-gated ion channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells).

a. Cell Culture and Transfection:

-

Culture cells in appropriate media and conditions.

-

Transiently or stably transfect cells with the cDNA encoding the ion channel of interest. Co-transfection with auxiliary subunits (e.g., KCNE1 for KCNQ1) may be necessary. A fluorescent reporter (e.g., GFP) can be co-transfected to identify successfully transfected cells.

b. Solution Preparation:

-

External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. The composition may vary depending on the ion channel being studied.

-

Internal (Pipette) Solution (in mM): e.g., 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.

c. Electrophysiological Recording:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Approach a single, transfected cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Clamp the cell membrane at a specific holding potential (e.g., -80 mV).

-

Apply a series of voltage steps (voltage protocol) to elicit ionic currents through the channel of interest. The specific protocol will depend on the gating kinetics of the channel being studied.

-

After obtaining a stable baseline recording, perfuse the cell with external solution containing this compound at various concentrations.

-

Record the changes in current amplitude and kinetics in the presence of the drug.

d. Data Analysis:

-

Measure the peak current amplitude at each this compound concentration.

-

Normalize the current to the baseline (control) current.

-

Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Ussing Chamber for Intestinal Ion Transport

This protocol outlines the methodology for studying the effects of this compound on ion transport across an intact intestinal epithelial layer.

a. Tissue Preparation:

-

Euthanize an animal (e.g., rabbit, mouse) and excise a segment of the intestine (e.g., ileum, colon).

-

Open the intestinal segment along the mesenteric border and rinse with ice-cold Ringer's solution.

-

Mount a section of the intestinal mucosa in the Ussing chamber, separating the mucosal and serosal sides.

b. Solution Preparation:

-

Ringer's Solution (in mM): e.g., 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 0.4 KH2PO4, 10 glucose. Gassed with 95% O2/5% CO2 to maintain pH at 7.4.

-

This compound Solution: Add this compound to the serosal or mucosal bathing solution at the desired concentrations.

c. Ussing Chamber Measurement:

-

Fill both the mucosal and serosal reservoirs of the Ussing chamber with Ringer's solution and maintain at 37°C.

-

Measure the transepithelial potential difference (PD) and short-circuit current (Isc) using Ag/AgCl electrodes and a voltage clamp amplifier. The Isc represents the net movement of ions across the epithelium.

-

Allow the tissue to equilibrate and establish a stable baseline PD and Isc.

-

Add this compound to the serosal or mucosal bath and record the change in Isc.

-

Secretagogues (e.g., forskolin, carbachol) can be added to stimulate ion secretion and the inhibitory effect of this compound on this stimulated secretion can be measured.

d. Data Analysis:

-

Calculate the change in Isc (ΔIsc) following the addition of this compound.

-

Compare the ΔIsc at different this compound concentrations to determine a dose-response relationship.

Signaling Pathways and Experimental Workflows

This compound's μ-Opioid Receptor Signaling Pathway in Enteric Neurons

This compound's primary antidiarrheal effect is mediated through the activation of μ-opioid receptors on enteric neurons. This leads to a decrease in acetylcholine release and subsequent reduction in intestinal peristalsis.

Caption: this compound's μ-opioid receptor signaling cascade in enteric neurons.

Experimental Workflow for In Vitro Ion Channel Analysis

The following diagram illustrates a typical workflow for assessing the impact of a compound like this compound on ion channel function using patch-clamp electrophysiology.

References

- 1. Characterization of this compound-mediated block of hERG channels at physiological temperature and its proarrhythmia propensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proarrhythmic mechanisms of the common anti-diarrheal medication this compound: revelations from the opioid abuse epidemic - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Loperamide in Human Plasma by HPLC-UV

Introduction

Loperamide is a synthetic, peripherally acting opioid receptor agonist used for the control of diarrhea. The quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in human plasma. The method is sensitive, specific, and accurate, making it suitable for research and clinical applications.

Principle

This method involves the extraction of this compound from human plasma using a protein precipitation followed by liquid-liquid extraction. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection is performed at a wavelength of 226 nm.

Experimental Protocols

1. Materials and Reagents

-

This compound hydrochloride (Reference Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trichloroacetic acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Ethyl acetate (HPLC grade)

-

Human plasma (drug-free)

-

Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

A summary of the HPLC system and chromatographic conditions is provided in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1 M Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detector Wavelength | 226 nm[1] |

| Run Time | 10 minutes |

3. Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 to 10 µg/mL.

-

Plasma Calibration Standards: Spike 900 µL of drug-free human plasma with 100 µL of the appropriate working standard solution to yield final concentrations of 10, 50, 100, 250, 500, and 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high; e.g., 30, 300, and 800 ng/mL) in the same manner as the calibration standards, using a separate stock solution.

4. Sample Preparation Protocol

The sample preparation involves protein precipitation followed by liquid-liquid extraction.

-

To 500 µL of plasma sample (calibration standard, QC, or unknown), add 500 µL of 10% trichloroacetic acid.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the clear supernatant to a clean tube.

-

Add 100 µL of 1 M sodium hydroxide to neutralize the excess acid.

-

Add 3 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3][4][5]

1. Linearity

The linearity of the method was evaluated by analyzing the plasma calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area of this compound against its concentration.

| Parameter | Result |

| Concentration Range | 10 - 1000 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.999 |

2. Accuracy and Precision

The intra-day and inter-day accuracy and precision were determined by analyzing the QC samples (low, medium, and high) on the same day (n=6) and on three different days (n=6), respectively.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 30 | < 5% | 95 - 105% | < 5% | 95 - 105% |

| Medium | 300 | < 5% | 95 - 105% | < 5% | 95 - 105% |

| High | 800 | < 5% | 95 - 105% | < 5% | 95 - 105% |

3. Recovery

The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 30 | > 85% |

| Medium | 300 | > 85% |

| High | 800 | > 85% |

4. Specificity

The specificity of the method was assessed by analyzing blank plasma samples from six different sources to check for any interference from endogenous plasma components at the retention time of this compound. No significant interfering peaks were observed.

Visualizations

References

- 1. Development and validation of High-Performance Liquid Chromatographic Technique to Estimate Pure Form of this compound Hydrochloride | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 2. arcjournals.org [arcjournals.org]

- 3. arcjournals.org [arcjournals.org]

- 4. [PDF] Method Validation for Assay of this compound Hydrochloride by HPLC in this compound Hydrochloride Tablets | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Loperamide and Its Major Metabolite in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of loperamide and its primary metabolite, N-desmethyl this compound, in human plasma. The protocol employs a straightforward sample preparation technique, followed by rapid and selective chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and forensic analysis.

Introduction

This compound is a widely used over-the-counter antidiarrheal agent that acts on the μ-opioid receptors in the myenteric plexus of the large intestine. While generally considered safe at therapeutic doses, there is a growing concern over its abuse at supratherapeutic levels for its opioid-like euphoric effects.[1] this compound is extensively metabolized in the liver, primarily through N-demethylation, to its major inactive metabolite, N-desmethyl this compound.[2] Accurate and sensitive quantification of both the parent drug and its metabolite is crucial for clinical and forensic toxicology, as well as for pharmacokinetic and drug-drug interaction studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.

This application note provides a comprehensive protocol for the extraction and quantification of this compound and N-desmethyl this compound from human plasma.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol outlines a simple three-step solid-phase extraction method for the efficient recovery of this compound and N-desmethyl this compound from a plasma matrix.[3][4]

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., Methadone-d3 or Clonazepam)[5]

-

Acetate Buffer (pH 5.0)

-

Deionized Water

-

Methanol (MeOH)

-

Glacial Acetic Acid

-

Hexane

-

Dichloromethane (DCM)

-

Isopropyl Alcohol (IPA)

-

Ammonium Hydroxide (NH₄OH)

-

SPE Columns (e.g., UCT Clean Screen® XCEL I)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pretreatment: To 1 mL of plasma sample, add an appropriate amount of internal standard and 3 mL of acetate buffer (pH 5). Vortex for 30 seconds.

-

SPE Column Loading: Apply the pretreated sample directly to the SPE column without pre-conditioning. Allow the sample to flow through at a rate of 1-2 mL/minute.

-

Washing Steps:

-

Wash the column with 2 mL of deionized water.

-

Wash the column with 2 mL of 98:2 (v/v) MeOH:Glacial Acetic Acid.

-

Dry the column for 5 minutes under full vacuum.

-

Wash the column with 2 mL of hexane.

-

Dry the column for an additional 10 minutes under full vacuum.

-

-

Elution: Elute the analytes with 2 mL of 78:20:2 (v/v/v) DCM:IPA:NH₄OH at a rate of 1-2 mL/minute.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at < 50°C. Reconstitute the residue in a suitable volume of the mobile phase.

Liquid Chromatography (LC)

Instrumentation:

-

HPLC system (e.g., Thermo Scientific™ Dionex™ Ultimate™ 3000)

Parameters:

-

Column: UCT Selectra® C18, 100 x 2.1 mm, 1.8 µm

-

Guard Column: UCT Selectra® C18, 10 x 2.1 mm, 1.8 µm

-

Mobile Phase A: Deionized Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 1 µL

-

Column Temperature: 50 °C

-

Gradient: A linear gradient can be optimized to ensure separation of the analytes from matrix components.

Mass Spectrometry (MS)

Instrumentation:

-

Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific™ TSQ Vantage™)

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 450 °C

-

Ion Source Voltage: 4500 V

-

Dwell Time: 50 ms

Data Presentation

The following table summarizes the quantitative parameters for the LC-MS/MS analysis of this compound and its metabolites.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier/Qualifier) | Internal Standard | LOQ (in plasma) | Linearity Range |

| This compound | 477.3 | 266.3 / 210.2 | Methadone-d3 | 0.1 µg/kg (in whole blood) | 0.1 - 500 µg/kg |

| N-desmethyl this compound | 463.0 | 252.0 | Methadone-d3 | ~0.25 pmol/ml | 1.55 - 41.9 pmol/ml |

| Clonazepam (IS) | 316.0 | 270.0 | N/A | N/A | N/A |

| Methadone-d3 (IS) | 313.3 | 268.3 | N/A | N/A | N/A |

Visualizations

Caption: LC-MS/MS workflow for this compound and metabolite analysis.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the simultaneous quantification of this compound and its primary metabolite, N-desmethyl this compound, in human plasma. The protocol is well-suited for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for this compound. The detailed experimental procedure and clear data presentation facilitate the implementation of this method in a laboratory setting.

References

- 1. weber.hu [weber.hu]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Liquid chromatography-tandem mass spectrometry determination of this compound and its main metabolite desmethylthis compound in biological specimens and application to forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Loperamide-Based Assay for Screening P-glycoprotein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter protein encoded by the ABCB1 gene.[1] It is highly expressed in physiological barriers such as the intestinal epithelium, the blood-brain barrier (BBB), and kidney proximal tubules.[2][3] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide variety of xenobiotics out of cells.[1][2] This mechanism plays a significant role in limiting the absorption and distribution of many therapeutic drugs, contributing to drug-drug interactions (DDIs) and multidrug resistance in cancer cells. Therefore, screening for P-gp inhibitors is a critical step in the drug discovery and development process to predict potential DDIs and improve drug efficacy.

Loperamide, a peripherally acting µ-opioid receptor agonist, is an excellent probe substrate for studying P-gp function. Under normal conditions, this compound's penetration into the central nervous system (CNS) is negligible because it is efficiently effluxed by P-gp at the BBB. However, when P-gp is inhibited, this compound can cross the BBB, leading to measurable central opioid effects. This distinct pharmacokinetic profile makes this compound a highly reliable tool for quantifying P-gp inhibition both in vitro and in vivo.

Principle of the Assay

The assay quantifies the inhibitory effect of a test compound on P-gp-mediated efflux of this compound. In an in vitro bidirectional transport assay using cell monolayers overexpressing P-gp (e.g., MDCK-MDR1 or Caco-2 cells), P-gp actively transports this compound from the basolateral (blood side) to the apical (intestinal lumen side) chamber. A potent P-gp inhibitor will block this efflux, resulting in a decreased basolateral-to-apical (B→A) transport and a reduced efflux ratio. The concentration-dependent inhibitory effect can be used to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Caption: P-gp actively pumps this compound out of the cell. An inhibitor blocks this efflux.

Protocol 1: In Vitro P-gp Inhibition Assay

This protocol details a bidirectional transport assay using MDR1-transfected Madin-Darby Canine Kidney (MDCK-MDR1) cells to determine the IC50 of a test compound.

Materials

-

MDCK-MDR1 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Transwell® inserts (24-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

-

This compound (probe substrate)

-

Test inhibitor compound

-

Positive control inhibitor (e.g., Verapamil, Cyclosporine A)

-

Lucifer Yellow (for monolayer integrity check)

-

LC-MS/MS system for quantification

Experimental Workflow

Caption: Workflow for the in vitro this compound bidirectional transport assay.

Detailed Methodology

-

Cell Culture and Seeding:

-

Culture MDCK-MDR1 cells in supplemented DMEM at 37°C in a 5% CO₂ incubator.

-

Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Allow cells to grow and differentiate for 4-5 days to form a confluent, polarized monolayer.

-

-

Monolayer Integrity Check:

-

Measure the transepithelial electrical resistance (TEER) using a voltmeter. High TEER values are indicative of a tight monolayer.

-

Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. Low permeability of the marker confirms monolayer integrity.

-

-

Bidirectional Transport Assay:

-

Wash the cell monolayers twice with pre-warmed (37°C) HBSS.

-

Apical to Basolateral (A→B) Transport:

-

To the apical (donor) chamber, add HBSS containing this compound (e.g., 5 µM) and the test inhibitor at a specific concentration.

-

To the basolateral (receiver) chamber, add fresh HBSS.

-

-

Basolateral to Apical (B→A) Transport:

-

To the basolateral (donor) chamber, add HBSS containing this compound and the test inhibitor.

-

To the apical (receiver) chamber, add fresh HBSS.

-

-

Prepare wells for a negative control (this compound only) and a positive control inhibitor (e.g., 100 µM Verapamil).

-

To determine the IC50, use a range of at least six concentrations of the test inhibitor.

-

Incubate the plates at 37°C with gentle shaking for 60-120 minutes.

-

-

Sample Collection and Analysis:

-

At the end of the incubation period, collect samples from both apical and basolateral chambers.

-

Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

-

Data Analysis

-

Calculate the Apparent Permeability coefficient (Papp) in cm/s:

-

Papp = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of permeation (amount of this compound in the receiver chamber per time).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of this compound in the donor chamber.

-

-

-

Calculate the Efflux Ratio (ER):

-

ER = Papp (B→A) / Papp (A→B)

-

A substrate of P-gp will have an ER > 2. Inhibition of P-gp will cause the ER to decrease towards 1.

-

-

Calculate Percent Inhibition and IC50:

-

Calculate the % inhibition of the this compound efflux ratio at each inhibitor concentration relative to the vehicle control.

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation

Table 1: Example Transport Data for this compound (5 µM) with a Test Inhibitor

| Condition | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |

|---|---|---|---|

| Vehicle Control | A → B | 1.5 | 12.0 |

| B → A | 18.0 | ||

| Test Inhibitor (10 µM) | A → B | 2.5 | 2.2 |

| B → A | 5.5 | ||

| Verapamil (100 µM) | A → B | 3.0 | 1.1 |

| | B → A | 3.3 | |

Table 2: Reference IC50 Values of Known P-gp Inhibitors using a this compound Assay

| Inhibitor | Cell Line | IC50 (µM) |

|---|---|---|

| Cyclosporine A | MDCK-MDR1 | ~0.78 |

| Verapamil | Caco-2 | ~5-15 |

| Quinidine | MDCK-MDR1 | ~1-5 |

| Ketoconazole | Caco-2 | ~2-10 |

(Note: These are approximate values and can vary between labs and specific assay conditions.)

Protocol 2: In Vivo Assessment of P-gp Inhibition

This protocol provides a brief overview of an in vivo study to confirm P-gp inhibition at the blood-brain barrier.

Principle

Inhibition of P-gp at the BBB allows the peripherally-restricted this compound to enter the brain, where it can exert centrally-mediated opioid effects (e.g., analgesia). The extent of P-gp inhibition is quantified by measuring the increase in the brain-to-plasma concentration ratio (Kp) of this compound.

Caption: Logic of how a P-gp inhibitor increases this compound brain penetration.

Brief Methodology

-

Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

-

Drug Administration:

-

Divide animals into a control (vehicle) group and a treatment group.

-

Administer the test P-gp inhibitor to the treatment group. The timing and route depend on the inhibitor's pharmacokinetics.

-

Administer this compound to all animals (e.g., via intravenous injection).

-

-

Sample Collection:

-

At a predetermined time point, collect blood and brain tissue.

-

Perfuse animals with saline to clear blood from the brain before collection.

-

-

Sample Analysis:

-

Homogenize brain tissue and prepare plasma from blood samples.

-

Quantify this compound concentrations in brain homogenate and plasma using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio (Kp) for each group.

-

Determine the fold-increase in Kp in the treatment group compared to the control group as a measure of P-gp inhibition at the BBB.

-

Data Presentation

Table 3: Example In Vivo Data for this compound Brain Penetration

| Group | This compound Plasma Conc. (ng/mL) | This compound Brain Conc. (ng/g) | Kp (Brain/Plasma) | Fold-Increase in Kp |

|---|---|---|---|---|

| Control (Vehicle) | 150 | 15 | 0.10 | - |

| Test Inhibitor | 165 | 181.5 | 1.10 | 11.0 |

Conclusion

The this compound-based P-glycoprotein inhibition assay is a robust and reliable method for screening potential drug candidates. The in vitro bidirectional transport assay provides quantitative data (IC50) essential for predicting drug-drug interactions early in the development pipeline. The principles outlined here offer a validated framework for researchers to establish a sensitive and reproducible screening system to characterize the interaction of new molecular entities with P-gp.

References

Loperamide in the Study of Chemotherapy-Induced Diarrhea: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced diarrhea (CID) is a prevalent and debilitating side effect of many cytotoxic agents, significantly impacting patient quality of life, treatment schedules, and overall outcomes. Loperamide, a synthetic, peripherally acting µ-opioid receptor agonist, is a cornerstone in the management of CID. Its primary mechanism of action involves binding to opioid receptors in the gut wall, which leads to a reduction in intestinal motility and an increase in fluid and electrolyte absorption.[1][2] These application notes provide detailed protocols for the use of this compound in preclinical research models of CID, summarize key quantitative data, and illustrate the underlying signaling pathways.

Mechanism of Action

This compound exerts its anti-diarrheal effects by acting as an agonist at the µ-opioid receptors located on the neurons of the myenteric plexus in the intestinal wall.[1] This receptor activation initiates a cascade of intracellular events that collectively reduce gastrointestinal transit and secretion.

This compound Signaling Pathway in Enteric Neurons

The binding of this compound to the µ-opioid receptor, a G-protein coupled receptor (GPCR), triggers the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[3][4] The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit is thought to modulate ion channel activity, specifically activating potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels. The cumulative effect of these actions is a decrease in the release of pro-secretory and pro-motility neurotransmitters, such as acetylcholine and prostaglandins, resulting in reduced peristalsis and increased fluid absorption.

This compound's mechanism of action in enteric neurons.

Data Presentation

The following tables summarize the clinical and preclinical dosages of this compound for the management and study of chemotherapy-induced diarrhea.

Table 1: Clinical Dosing Regimens for this compound in CID

| Chemotherapy Agent | This compound Dosing Regimen | Maximum Daily Dose | Citation(s) |

| General CID (uncomplicated) | 4 mg initially, then 2 mg every 4 hours or after each unformed stool. | 16 mg | |

| Irinotecan-Induced Diarrhea | High-Dose: 4 mg initially, then 2 mg every 2 hours. | 24 mg | |

| 5-Fluorouracil-Induced Diarrhea | 4 mg initially, then 4 mg every 8 hours. | 16 mg |

Table 2: Preclinical Dosing of this compound in Rodent Models of Diarrhea *

| Animal Model | This compound Dosage (Oral) | Efficacy Endpoint | Citation(s) |

| Castor Oil-Induced Diarrhea (Rat) | 0.15 mg/kg (ED50) | Inhibition of diarrhea | |

| Stress-Induced Diarrhea (Mouse) | 3-10 mg/kg | Inhibition of fecal output |

Experimental Protocols

The following are detailed protocols for inducing CID in rodent models and a general protocol for this compound administration. It is recommended to conduct pilot studies to determine the optimal this compound dose and timing for the specific chemotherapy agent and animal model used.

Protocol 1: Irinotecan-Induced Diarrhea in Rats

This protocol is adapted from a model designed to mimic irinotecan-induced severe diarrhea (IISD) in patients.

Materials:

-

Male F344 rats (8-10 weeks old)

-

Irinotecan hydrochloride

-

Sterile saline for injection

-

Intravenous (IV) infusion supplies

-

Animal housing with absorbent bedding

-

Balance for daily body weight measurement

-

Diarrhea scoring chart (see below)

Procedure:

-

Acclimatization: Acclimate rats for at least one week prior to the experiment with free access to food and water.

-

Irinotecan Administration:

-

Prepare a solution of irinotecan in sterile saline.

-

Administer irinotecan at a dose of 1150 mg/m² (equivalent to approximately 191.7 mg/kg for rats) via IV infusion daily for two consecutive days.

-

-

Monitoring:

-

Monitor the animals daily for the onset, severity, and duration of diarrhea.

-

Record daily body weight.

-

Score diarrhea severity using a standardized scale (e.g., 0 = normal feces; 1 = soft feces; 2 = watery feces).

-

-

This compound Treatment (Proposed Adaptation):

-

Based on general rodent models, a starting dose of 1-3 mg/kg of this compound administered orally can be investigated.

-

This compound administration can be initiated upon the onset of diarrhea and continued daily or twice daily throughout the monitoring period.

-

A vehicle control group (e.g., 0.5% methylcellulose) should be included.

-

Protocol 2: 5-Fluorouracil (5-FU)-Induced Diarrhea in Mice

This protocol is based on a model of 5-FU-induced intestinal mucositis and diarrhea.

Materials:

-

Male C57BL/6J mice (8-9 weeks old)

-

5-Fluorouracil

-

Sterile saline for injection

-

Intraperitoneal (IP) injection supplies

-

Animal housing with absorbent bedding

-

Balance for daily body weight measurement

-

Diarrhea scoring chart

Procedure:

-

Acclimatization: Acclimate mice for at least one week prior to the experiment.

-

5-FU Administration:

-

Prepare a solution of 5-FU in sterile saline.

-

Administer 5-FU at a dose of 50 mg/kg via IP injection daily for four consecutive days.

-

-

Monitoring:

-

Monitor the animals daily for diarrhea and record body weight.

-

Assess stool consistency and perianal soiling to score diarrhea severity.

-

-

This compound Treatment (Proposed Adaptation):

-

A starting oral dose of 3-10 mg/kg of this compound can be explored based on existing mouse models.

-

Treatment can commence with the first 5-FU injection or upon the first signs of diarrhea.

-

Include a vehicle-treated control group.

-

Experimental Workflow for a Preclinical this compound Study in CID

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical model of chemotherapy-induced diarrhea.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Mitigating matrix effects in LC-MS analysis of Loperamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Loperamide.

Troubleshooting Guide

Q1: I am observing low signal intensity for my this compound peak. What is the likely cause?

A2: Low signal intensity for this compound is a strong indicator of ion suppression, a common matrix effect in LC-MS analysis.[1][2] This phenomenon occurs when co-eluting components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.[1][2][3] Common sources of interference in biological samples include phospholipids, salts, and proteins. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.

Q2: My analytical results for this compound are not reproducible across different sample preparations. Why is this happening?

A2: Inconsistent results often point to variable matrix effects between samples. While a stable isotope-labeled internal standard is designed to compensate for these effects, significant variations in the matrix composition can still lead to differential ion suppression. This variability can arise from differences in the biological samples themselves or inconsistencies in the sample preparation process.

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A standard method to identify ion suppression is through a post-column infusion experiment. In this technique, a solution of this compound is continuously infused into the LC flow after the analytical column and before the mass spectrometer to create a stable baseline signal. A blank, extracted sample matrix is then injected. Any drop in the baseline signal indicates the elution of matrix components that are causing ion suppression. The retention time of this drop can be compared to the retention time of this compound to see if they overlap.

Frequently Asked Questions (FAQs)

Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?

A4: Proper sample preparation is one of the most effective ways to minimize matrix effects. The choice of technique depends on the complexity of the matrix and the required sensitivity.

-

Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components like salts and phospholipids while concentrating the analyte. It is particularly useful for complex matrices like plasma and blood.

-

Liquid-Liquid Extraction (LLE): LLE can also be effective at removing salts and some polar interferences.

-

Protein Precipitation (PPT): This is a simpler and faster technique, often used for plasma or serum samples. While it effectively removes proteins, it may not adequately remove phospholipids, which are a major source of ion suppression.

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?

A5: A stable isotope-labeled internal standard, such as a deuterated analog of this compound, is highly recommended because it co-elutes with the analyte and experiences similar ionization suppression or enhancement. This allows for more accurate and precise quantification as the ratio of the analyte to the internal standard remains consistent even with some degree of matrix effect. While structurally similar compounds like methadone-d3 have been used, a SIL-IS is generally the preferred choice for mitigating matrix effects.

Q6: Can chromatographic conditions be optimized to mitigate matrix effects?

A6: Yes, optimizing the chromatographic separation is a key strategy. The goal is to separate the elution of this compound from the regions where significant ion suppression occurs. This can be achieved by adjusting the mobile phase composition, the gradient profile, or the type of analytical column to improve the resolution between this compound and interfering matrix components.

Q7: What are typical LC-MS/MS parameters for this compound analysis?

A7: The following table summarizes typical starting parameters for an LC-MS/MS method for this compound, collated from various validated methods.

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Linearity Range | 0.2 - 4 µg/mL | 0.2 - 100 ng/mL |

| Limit of Quantification (LOQ) | Not specified | 0.2 ng/mL |

| Accuracy | 98% - 101% | Not specified |

| Precision | 1.03% | < 8.7% (plasma), < 11.4% (saliva) |

| Correlation Coefficient (r²) | > 0.999 | Not specified |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Blood

This protocol is adapted from a method for the extraction of this compound and its metabolite from blood.

-

Sample Pretreatment: To 1 mL of a blood sample, add 3 mL of Acetate Buffer (pH 5) and an appropriate amount of internal standard. Vortex for 30 seconds.

-

Sample Loading: Apply the pre-treated sample to an SPE cartridge (e.g., Clean Screen XCEL I) without preconditioning. Allow the sample to flow through at a rate of 1-2 mL/min.

-

Washing:

-

Wash the cartridge with 2 mL of deionized water.

-

Wash with 2 mL of 98:2 Methanol:Glacial Acetic Acid.

-

Dry the column for 5 minutes under full vacuum or pressure.

-

Wash with 2 mL of Hexane.

-

Dry the column for an additional 10 minutes.

-

-

Elution: Elute this compound with 2 mL of 78:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide. Collect the eluate at a rate of 1-2 mL/min.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness at < 50°C. Reconstitute the residue in the initial mobile phase.

Protocol 2: Protein Precipitation for this compound from Plasma

This is a simple and rapid sample preparation method.

-

Sample Preparation: To 100 µL of the plasma sample, add 50 µL of an internal standard solution (e.g., 50 ng/mL methadone-d3 in acetonitrile).

-

Precipitation: Briefly vortex the sample.

-

Centrifugation: Centrifuge for 5 minutes at 20,000 x g.

-

Transfer: Carefully transfer 100 µL of the supernatant into a glass vial for LC-MS/MS analysis.

Visualizations

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.

References

Optimizing mobile phase composition for Loperamide HPLC analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) analysis of loperamide.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?

A good starting point for this compound analysis on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent. A common combination is a phosphate buffer with a pH around 3.0 and acetonitrile.[1][2] The ratio of the aqueous to the organic phase will determine the retention time of this compound.

Q2: Why is the pH of the mobile phase critical for this compound analysis?

The pH of the mobile phase is crucial because this compound is a basic compound.[3][4] At a pH below its pKa, this compound will be protonated (ionized), and at a pH above its pKa, it will be in its neutral form. Controlling the pH is necessary to achieve consistent retention times and good peak shapes.[3] For basic compounds like this compound, using a mobile phase with a low pH (e.g., pH 3.0) can help to ensure a consistent ionization state and minimize undesirable interactions with the stationary phase, leading to sharper peaks.

Q3: What are the common organic modifiers used in the mobile phase for this compound HPLC?

Acetonitrile and methanol are the most commonly used organic modifiers. Acetonitrile is often preferred as it can provide better peak shapes and lower backpressure. The choice between acetonitrile and methanol can affect the selectivity of the separation.

Q4: What detection wavelength is typically used for this compound?

This compound is commonly detected using a UV detector at wavelengths ranging from 210 nm to 230 nm. A wavelength of 220 nm or 226 nm is frequently reported.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound HPLC analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

-

Asymmetrical peaks, with a "tail" extending from the back of the peak.

-

Asymmetrical peaks, with a "front" extending from the front of the peak.

Possible Causes and Solutions:

| Cause | Solution |

| Silanol Interactions (Tailing) | This compound, as a basic compound, can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing. To mitigate this: • Lower the mobile phase pH: An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the this compound molecule and also suppress the ionization of silanol groups, reducing peak tailing. • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. • Use an end-capped column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups. |